N-Phenyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Phenyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the linear formula C12H17ClN2O . It has a molecular weight of 240.735 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Applications of Piperidine Derivatives
Piperazine-based nanofiltration (NF) membranes, which include derivatives of piperidine compounds, have shown significant promise in environmental applications such as water softening, purification, and wastewater treatment. These membranes feature a crumpled polyamide layer that enhances membrane separation performance, potentially offering a new avenue for the development of high-performance NF membranes tailored for a wide range of environmental applications (Shao et al., 2022).
Pharmacological Properties
Piperidine derivatives have been extensively studied for their pharmacological properties. For instance, penehyclidine hydrochloride, a piperidine derivative, is known for its anticholinergic properties and has been used in clinics as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication. It exhibits protective effects on various organs, highlighting the broad therapeutic potential of piperidine derivatives in clinical applications (Wang et al., 2018).
Anticancer Applications
Cinnamic acid derivatives, which can be structurally related to piperidine derivatives, have shown anticancer potentials in various studies. These compounds have been evaluated for their synthesis and biological evaluation in anticancer research, indicating the potential of piperidine-related structures in the development of new antitumor agents (De et al., 2011).
Neurological Research
Piperidine derivatives also play a role in neurological research, with studies suggesting their involvement in memory processing and cognitive effects. For example, the interaction between dopamine receptors and certain piperidine derivatives indicates the potential of these compounds in enhancing memory and cognitive functions, offering insights into their possible applications in treating neurological disorders (Braszko, 2010).
COPD Treatment
In the context of chronic obstructive pulmonary disease (COPD), piperidine derivatives such as penehyclidine hydrochloride have been evaluated for their ability to attenuate Toll-like receptors, suggesting a potential role in the treatment of COPD. This highlights the anti-inflammatory and bronchodilator properties of piperidine derivatives in respiratory conditions (Xiao et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-phenylpiperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANSINWWGVKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585856 | |
Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521969-45-9, 173987-10-5 | |
Record name | 3-Piperidinecarboxamide, N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521969-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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